4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide (CAS 116247-30-4) is a highly specialized, bifunctional heterocyclic building block primarily utilized in the synthesis of advanced antimicrobial, antitubercular, and kinase-inhibitory agents. Featuring a strongly electron-withdrawing and lipophilic trifluoromethyl group at the C7 position, alongside a versatile carbohydrazide moiety at C3 and a tautomerizable hydroxyl group at C4, this compound serves as a critical precursor for generating 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases. In industrial and pharmaceutical procurement, it is prioritized over simpler quinoline cores when downstream applications require enhanced metabolic stability, increased membrane permeability, or specific bioisosteric properties that only the 7-CF3 substitution can provide [1].
Substituting this compound with its 7-chloro analog (CAS 53000-24-1) or the unsubstituted 4-hydroxyquinoline-3-carbohydrazide fundamentally alters the physicochemical profile of downstream active pharmaceutical ingredients (APIs), typically resulting in reduced lipophilicity and compromised cell-wall penetration in whole-cell assays. Furthermore, attempting to substitute this pre-formed carbohydrazide with its upstream ester precursor (ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate) introduces significant manufacturing inefficiencies. The ester requires a harsh, time-consuming hydrazinolysis step using highly toxic hydrazine hydrate, which often suffers from incomplete conversion and necessitates additional purification steps. Procuring the pre-formed, high-purity carbohydrazide bypasses this hazardous step, ensuring higher batch-to-batch reproducibility and safer facility workflows [1].
In the synthesis of bioactive quinoline-based heterocycles, starting from the ester precursor requires refluxing with hydrazine hydrate, a highly toxic and reactive reagent. This step typically yields 65-75% of the desired carbohydrazide after extensive recrystallization to remove unreacted ester and hydrazine byproducts. By procuring the pre-formed 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide, manufacturers immediately bypass this bottleneck, achieving >90% yields in subsequent condensations (e.g., Schiff base formation) without the risk of hydrazine-induced side reactions or regulatory hurdles associated with its handling [1].
| Evidence Dimension | Upstream synthesis yield and hazardous reagent elimination |
| Target Compound Data | Direct use in condensation reactions (yields >90%); zero hydrazine handling. |
| Comparator Or Baseline | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (requires hydrazinolysis, ~65-75% yield, high toxicity). |
| Quantified Difference | ~15-25% absolute yield improvement in the synthetic sequence and elimination of a highly hazardous processing step. |
| Conditions | Standard pharmaceutical intermediate scale-up. |
Procuring the pre-formed carbohydrazide streamlines the manufacturing workflow, improves overall synthetic yield, and removes a major safety and regulatory hazard from the production facility.
The inclusion of the 7-trifluoromethyl group is a calculated bioisosteric modification designed to increase the lipophilicity of the quinoline core. When 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide is converted into downstream derivatives (such as substituted oxadiazoles), the resulting compounds exhibit quantifiable antitubercular activity. For instance, specific derivatives synthesized from this core demonstrate Minimum Inhibitory Concentrations (MIC) of 6.25 µg/mL against Mycobacterium smegmatis. In contrast, derivatives lacking the CF3 group (e.g., 7-H or 7-Cl analogs) generally show weaker activity (MIC values typically >12.5 µg/mL) because they lack the necessary lipophilicity to effectively penetrate the thick, mycolic acid-rich mycobacterial cell wall [1].
| Evidence Dimension | Antimycobacterial Potency (MIC against M. smegmatis) |
| Target Compound Data | Downstream derivatives achieve MIC of 6.25 µg/mL. |
| Comparator Or Baseline | Derivatives from unsubstituted or 7-chloro precursors (typically >12.5 to 25 µg/mL). |
| Quantified Difference | At least a 2-fold to 4-fold improvement in antimicrobial potency for the final API. |
| Conditions | In vitro whole-cell screening against M. smegmatis. |
For drug discovery procurement, selecting the 7-CF3 substituted core is essential for generating hits with viable cell-wall permeability and in vivo efficacy.
The 4-hydroxyquinoline system exists in a tautomeric equilibrium with its 4-quinolone form, which can complicate downstream functionalization by producing mixtures of O-alkylated and N-alkylated products. The strongly electron-withdrawing nature of the 7-trifluoromethyl group exerts an inductive pull across the conjugated system, stabilizing the electronic distribution of the core. When 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide is subjected to dehydrative cyclization, this electronic stabilization leads to predictable regioselectivity (typically >90% major isomer). Comparators with electron-donating groups (e.g., 7-methoxy) often yield complex mixtures of structural isomers, requiring solvent-intensive chromatographic separations [1].
| Evidence Dimension | Regioselectivity in downstream cyclization/functionalization |
| Target Compound Data | High regioselectivity (>90% major isomer) driven by the electron-withdrawing 7-CF3 group. |
| Comparator Or Baseline | Electron-rich quinoline cores (e.g., 7-methoxy), which produce mixed O/N-functionalized isomers. |
| Quantified Difference | Significant reduction in isomeric byproducts, eliminating the need for complex chromatographic purification. |
| Conditions | Standard cyclization (e.g., with POCl3 or acidic dehydrating agents). |
High regioselectivity directly translates to lower downstream processing costs, higher isolated yields, and simplified purification protocols at scale.
Directly following from its ability to yield highly lipophilic, cell-wall-penetrating derivatives (MICs down to 6.25 µg/mL), this compound is a highly efficient starting material for developing novel therapies against resistant strains like Mycobacterium smegmatis and Pseudomonas aeruginosa [1].
Because the pre-formed carbohydrazide eliminates the need for hazardous hydrazinolysis, it is a highly suitable building block for high-throughput parallel synthesis of oxadiazole and triazole libraries in medicinal chemistry hit-to-lead campaigns [1].
Leveraging the predictable regioselectivity conferred by the 7-CF3 group, this compound is highly applicable for process chemistry scale-up where avoiding complex chromatographic separations of tautomeric byproducts is critical for cost-efficiency [2].